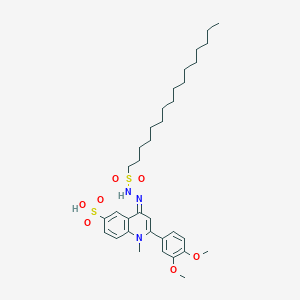![molecular formula C40H28OP2 B12871877 Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) CAS No. 261733-20-4](/img/structure/B12871877.png)
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is a complex organic compound with the molecular formula C₄₀H₂₈OP₂. It is known for its unique structure, which includes a xanthene core and two diphenylphosphine groups. This compound is primarily used in research and industrial applications due to its ability to act as a ligand in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) typically involves the reaction of xanthene derivatives with diphenylphosphine. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the diphenylphosphine groups onto the xanthene core .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted xanthene derivatives.
Aplicaciones Científicas De Investigación
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and transmetalation steps .
Comparación Con Compuestos Similares
Similar Compounds
Xantphos: Another xanthene-based ligand with similar applications in catalysis.
Dibenzo[b,d]furan-based ligands: Similar structure but with different electronic properties.
Diphenylphosphine oxide derivatives: Similar functional groups but different core structures.
Uniqueness
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is unique due to its specific xanthene core, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Propiedades
Número CAS |
261733-20-4 |
|---|---|
Fórmula molecular |
C40H28OP2 |
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
(6-diphenylphosphanyl-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H28OP2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-14-25-35-34-24-13-15-29-27-28-37(40(38(29)34)41-39(35)36)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-28H |
Clave InChI |
SLADUUFDDWXCTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C5=C(C=CC=C5C6=C(O4)C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


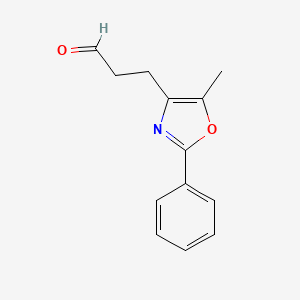
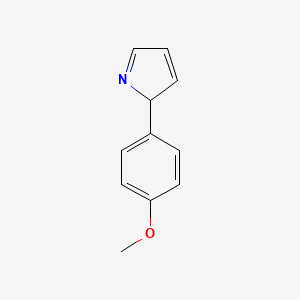
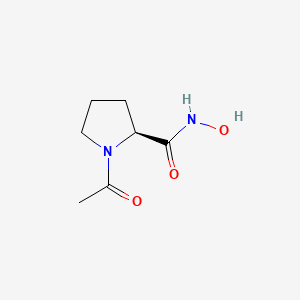

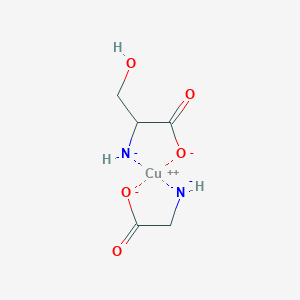
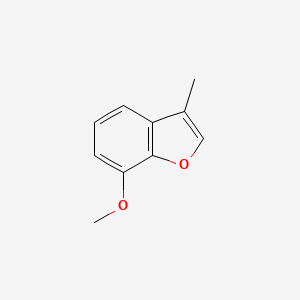
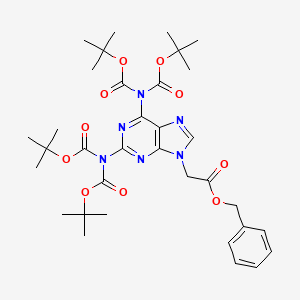
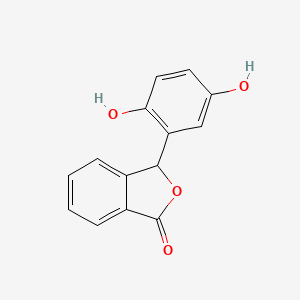


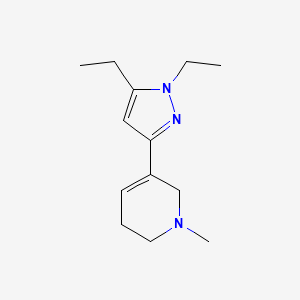
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
